(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide
Overview
Description
(2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide is a complex organic compound that features a cyano group, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 1H-indole-3-carbaldehyde, the indole moiety is synthesized through a series of reactions including alkylation and cyclization.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a propargylation reaction, typically using propargyl bromide in the presence of a base like potassium carbonate.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide.
Coupling with 4-chlorophenylamine: The final step involves coupling the intermediate with 4-chlorophenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(4-bromophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2Z)-N-(4-methylphenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in (2Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c1-2-11-25-14-16(19-5-3-4-6-20(19)25)12-15(13-23)21(26)24-18-9-7-17(22)8-10-18/h1,3-10,12,14H,11H2,(H,24,26)/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMXWAMYGJPBA-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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